molecular formula C9H10FN B1355739 7-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 939758-75-5

7-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1355739
CAS No.: 939758-75-5
M. Wt: 151.18 g/mol
InChI Key: YNLNAFQKGGXCDA-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a heterocyclic compound with significant importance in medicinal chemistry. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound for various applications in pharmaceuticals and chemical research .

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Future Directions

The future directions in the research of 7-Fluoro-1,2,3,4-tetrahydroquinoline could involve the development of more efficient synthesis methods . The use of safe and clean hydrogen donors catalyzed by cost-effective materials is a promising direction . Additionally, the synthesis of bioactive precursors and the paired synthesis of 1,2,3,4-tetrahydroquinoline and industrially important adiponitrile at a low voltage highlight the promising applications of this methodology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of catecholamines followed by deoxyfluorination. This method includes the cyclization of catecholamines bearing an N-protecting group to form 7-hydroxy-1-azaspiro[4.5]deca-6,9-dien-8-ones and 6,7-dihydroxy-1,2,3,4-tetrahydroquinolines, followed by deoxyfluorination .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the regioselective preparation methods developed in research can be adapted for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1,2,3,4-tetrahydroquinoline stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying complex biological systems .

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLNAFQKGGXCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291942
Record name 7-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-75-5
Record name 7-Fluoro-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2,3,4-tetrahydroquinoline
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Synthesis routes and methods I

Procedure details

To a solution of 7-fluoro-2,3-dihydro-1H-quinolin-4-one obtained in Reference Example 3 (810 mg) in trifluoroacetic acid (10 ml), triethylsilane (3.9 ml) was added and stirred at room temperature for 3 days. The reaction mixture was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide under ice cooling, and then extracted with chloroform. To the extracted organic layer, water and 12M aqueous hydrochloric acid were added to separate the aqueous layer. The separated aqueous layer was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide, and then extracted with chloroform. The extracted organic layer was washed with brine, dried over anhydrous magnesium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure to give the titled compound, i.e., 7-fluoro-1,2,3,4-tetrahydroquinoline (530 mg) as a light-yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 3
Quantity
810 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
3.9 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (1.5 g, 9.08 mmol) in tetrahydrofuran (50 ml) was dropwise BH3 in THF (1M, 90 ml), the solution was stirred for 24 h at 60° C. The reaction mixture was cooled and then quenched by the addition of methanol (15 ml) and HCl (conc) (5 ml), then stirred for 1 h at 60° C. The reaction mixture was cooled to room temperature and adjusted to pH 12 with sodium hydroxide (4 mol/L), extracted with (3×15 ml) of ethyl acetate and the organic layers were combined and dried over anhydrous magnesium sulfate, concentrated in vacuo to give a residue, which was purified by a silica gel column chromatography with 3% ethyl acetate in petroleum ether to afford 7-fluoro-1,2,3,4-tetrahydroquinoline as a yellow solid (0.9 g, 66%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
7-Fluoro-1,2,3,4-tetrahydroquinoline
Customer
Q & A

Q1: What is significant about the synthetic method described in the research paper for producing 7-Fluoro-1,2,3,4-tetrahydroquinoline?

A1: The paper by [] details a novel synthetic route for preparing both 6- and 7-Fluoro-1,2,3,4-tetrahydroquinolines. The significance lies in the regio-complementary nature of the method. This means the researchers were able to selectively synthesize either the 6- or 7-fluoro isomer by modifying the reaction conditions. This is particularly valuable as it allows for greater control over the final product and opens avenues for exploring the individual properties and applications of each isomer.

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